REACTION_SMILES
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[Br:20][CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[I-:28].[K+:14].[K+:15].[Na+:29].[O-:16][C:17]([O-:18])=[O:19].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1>>[O:1]([c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1)[CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(O)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(OCc2ccccc2)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |